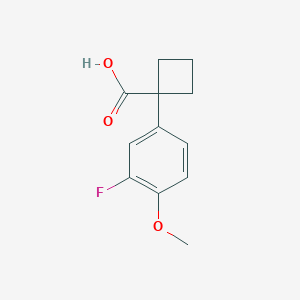

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid

CAS No.:

Cat. No.: VC15744383

Molecular Formula: C12H13FO3

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FO3 |

|---|---|

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H13FO3/c1-16-10-4-3-8(7-9(10)13)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |

| Standard InChI Key | QDFBYWOJVBKNKI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a rigid cyclobutane ring with a 3-fluoro-4-methoxyphenyl group, creating a sterically constrained system that influences its physicochemical and biochemical properties. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FO₃ | |

| Molecular Weight | 224.23 g/mol | |

| CAS Number | 1314709-48-2 | |

| Canonical SMILES | COC₁=C(C=C(C=C₁)C₂(CCC₂)C(=O)O)F | |

| InChIKey | QDFBYWOJVBKNKI-UHFFFAOYSA-N |

The fluorine atom at the 3-position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group at the 4-position contributes to solubility and potential hydrogen-bonding interactions. The cyclobutane ring introduces torsional strain, which may affect conformational flexibility and binding affinity in biological systems .

Synthesis and Chemical Reactivity

Synthetic Approaches

While explicit literature on the synthesis of 1-(3-fluoro-4-methoxyphenyl)cyclobutanecarboxylic acid is sparse, proposed routes align with established methodologies for cyclobutane-containing compounds. A plausible pathway involves:

-

Friedel-Crafts Alkylation: Reacting 3-fluoro-4-methoxybenzene with a cyclobutane carbonyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the cyclobutane-phenyl linkage.

-

Carboxylic Acid Formation: Hydrolysis of intermediate esters or nitriles under acidic or basic conditions to yield the final carboxylic acid .

Challenges in synthesis include managing the steric hindrance of the cyclobutane ring and ensuring regioselective functionalization of the aromatic ring.

Reactivity Profile

The compound’s reactivity is dominated by two functional regions:

-

Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amide bond formation.

-

Aromatic Ring: Susceptible to electrophilic substitution at the 5-position (meta to fluorine), though fluorine’s electron-withdrawing effect may direct reactivity.

Physicochemical Properties

Experimental data from solubility and stability studies reveal critical handling parameters:

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ≥ 10 mM (at 25°C) | |

| Storage Conditions | 2–8°C (short-term); -20°C (long-term) | |

| Purity | >90% (HPLC) |

The compound’s solubility in aqueous solutions is limited, necessitating organic solvents like dimethyl sulfoxide (DMSO) for experimental preparations . Stability assessments recommend avoiding repeated freeze-thaw cycles to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume